molecular formula C11H9ClO3S B1319842 4-Methoxynaphthalene-1-sulfonyl chloride CAS No. 56875-55-9

4-Methoxynaphthalene-1-sulfonyl chloride

Cat. No.: B1319842
CAS No.: 56875-55-9
M. Wt: 256.71 g/mol
InChI Key: AEUOWSIJWYQOJG-UHFFFAOYSA-N
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Description

4-Methoxynaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C₁₁H₉ClO₃S and a molecular weight of 256.71 g/mol . It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 4-position and a sulfonyl chloride group at the 1-position. This compound is primarily used in organic synthesis as a sulfonylating agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxynaphthalene-1-sulfonyl chloride can be synthesized through the sulfonylation of 4-methoxynaphthalene. The process typically involves the reaction of 4-methoxynaphthalene with chlorosulfonic acid (HSO₃Cl) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Methoxynaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting this compound with an amine yields the corresponding sulfonamide .

Mechanism of Action

The mechanism of action of 4-methoxynaphthalene-1-sulfonyl chloride primarily involves electrophilic aromatic substitution. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, or other derivatives. The reaction proceeds through the formation of a cationic intermediate, which is stabilized by the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxynaphthalene-1-sulfonyl chloride is unique due to its high reactivity as a sulfonylating agent. The presence of both the methoxy and sulfonyl chloride groups enhances its electrophilic properties, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

4-methoxynaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUOWSIJWYQOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588298
Record name 4-Methoxynaphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56875-55-9
Record name 4-Methoxynaphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxynaphthalene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 1-methoxy naphthalene (5 cm3, 34.5 mmol) in dichloromethane (20 cm3) was added, over a 10 minute period, chlorosulfonic acid (4.6 cm3, 69.0 mmol). Following this addition, phosphorus pentachloride (7.2 g, 34.5 mmol) was added and the reaction was maintained at 0° C. for a further 45 min. The reaction was then quenched by pouring onto ice/water (50 cm3), and allowed to warm to room temperature. Further dichloromethane (40 cm3) was added and the solution was transferred to a separating funnel, where the organic layer was collected and washed with saturated aqueous sodium chloride solution (70 cm3) and dried over sodium sulfate. The solvent was then evaporated under reduced pressure to afford title compound (8.23 g, 32.1 mmol; 93%).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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